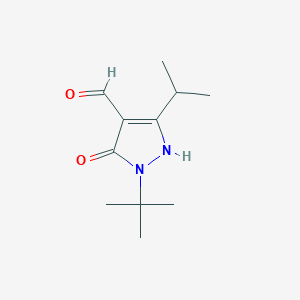

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde acts as a strong oxidant and a Lewis acid catalyst due to its unique structure. The pyrazole ring in 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde acts as a redox-active site, while the aldehyde group acts as a Lewis acidic site. The tert-butyl group provides steric hindrance, making 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde a highly selective oxidant and catalyst.

Biochemical and physiological effects:

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde has no known biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde has been shown to be non-toxic and non-irritating to skin and eyes, making it safe to handle in the laboratory.

Avantages Et Limitations Des Expériences En Laboratoire

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde has several advantages as a reagent in laboratory experiments. It is highly selective and efficient, allowing for the synthesis of complex organic compounds in high yield and purity. 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde is also relatively easy to handle and store, making it a popular choice for researchers. However, 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity.

Orientations Futures

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde has several potential future directions in scientific research. It could be used in the synthesis of new pharmaceuticals, materials, and natural products. 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde could also be used as a catalyst in new chemical reactions, providing new avenues for the synthesis of complex organic compounds. Additionally, further research could be conducted on the mechanism of action of 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde, providing a deeper understanding of its unique structure and reactivity.

Méthodes De Synthèse

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde can be synthesized using a straightforward and efficient method. The synthesis involves the reaction between tert-butyl acetoacetate and hydrazine hydrate in the presence of para-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds via a condensation reaction, followed by cyclization and oxidation to yield 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde in high yield and purity.

Applications De Recherche Scientifique

- Les dérivés d'imidazole, y compris EN300-26983676, ont montré un potentiel antimicrobien prometteur . Les chercheurs ont synthétisé divers composés contenant de l'imidazole et évalué leur efficacité contre les bactéries et autres micro-organismes. Des recherches plus approfondies sur les mécanismes antibactériens ou antifongiques spécifiques de EN300-26983676 seraient précieuses.

- EN300-26983676 pourrait trouver des applications dans l'électronique organique. Par exemple, il a été étudié dans le contexte des matériaux de transport d'électrons . La compréhension de ses propriétés électroniques et de sa compatibilité avec d'autres matériaux est cruciale pour le développement de dispositifs efficaces.

- Les chercheurs ont étudié la structure cristalline du tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)éthyl)carbamate, qui est lié à EN300-26983676 . De telles études donnent des informations sur la conformation du composé, les interactions intermoléculaires et la stabilité.

Activité antimicrobienne

Matériaux de transport d'électrons

Études structurales

Propriétés

IUPAC Name |

2-tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)9-8(6-14)10(15)13(12-9)11(3,4)5/h6-7,12H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOYDISVVVNXRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)N(N1)C(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)

![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)

![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)

![3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid](/img/structure/B2400049.png)

![3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2400050.png)